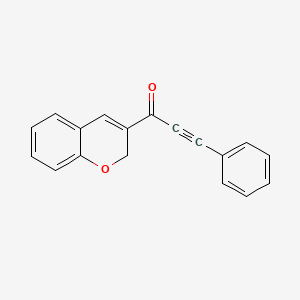![molecular formula C20H34Se B14397899 [(Tetradecan-2-yl)selanyl]benzene CAS No. 89357-91-5](/img/structure/B14397899.png)
[(Tetradecan-2-yl)selanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Tetradecan-2-yl)selanyl]benzene typically involves the reaction of a benzene derivative with a tetradecan-2-ylselanyl reagent. One common method is the Friedel-Crafts alkylation, where the benzene ring undergoes electrophilic substitution with the tetradecan-2-ylselanyl group in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(Tetradecan-2-yl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acids.
Reduction: Reduction reactions can convert the selenide group to a selenol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for oxidation reactions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be used for reduction reactions.
Substitution: Reagents such as bromine (Br₂) or N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products Formed
Oxidation: Benzoic acids and other oxidized derivatives.
Reduction: Selenols and other reduced forms.
Substitution: Brominated benzene derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
[(Tetradecan-2-yl)selanyl]benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [(Tetradecan-2-yl)selanyl]benzene involves its interaction with molecular targets and pathways. The selenide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(Tetradecan-2-yl)thio]benzene: Similar structure with a sulfur atom instead of selenium.
[(Tetradecan-2-yl)oxy]benzene: Similar structure with an oxygen atom instead of selenium.
[(Tetradecan-2-yl)amino]benzene: Similar structure with a nitrogen atom instead of selenium.
Uniqueness
[(Tetradecan-2-yl)selanyl]benzene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium-containing compounds often exhibit enhanced reactivity and biological activity compared to their sulfur, oxygen, or nitrogen analogs.
Eigenschaften
CAS-Nummer |
89357-91-5 |
|---|---|
Molekularformel |
C20H34Se |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
tetradecan-2-ylselanylbenzene |
InChI |
InChI=1S/C20H34Se/c1-3-4-5-6-7-8-9-10-11-13-16-19(2)21-20-17-14-12-15-18-20/h12,14-15,17-19H,3-11,13,16H2,1-2H3 |
InChI-Schlüssel |
WOMVQNKAWQUKGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C)[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14397817.png)
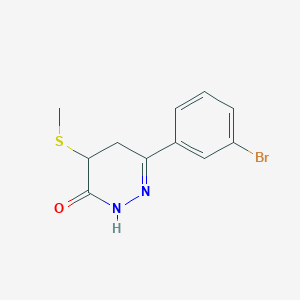

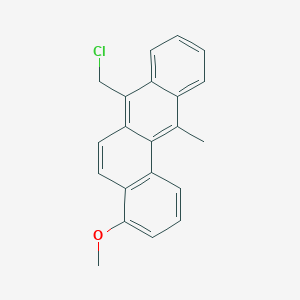
![4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14397845.png)
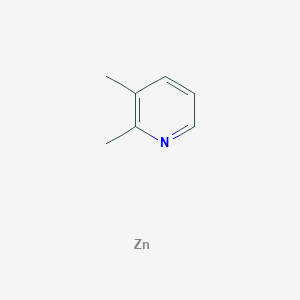
![1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14397851.png)
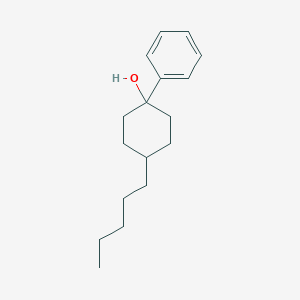



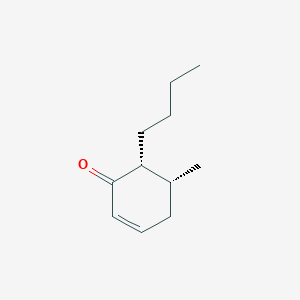
![Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14397891.png)
